molecular formula C14H26O5Si B14484769 CID 78065010

CID 78065010

Cat. No.: B14484769
M. Wt: 302.44 g/mol
InChI Key: QZMIMLFCNCTQJS-UHFFFAOYSA-N
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Description

CID 78065010 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Based on the general principles outlined in , this compound would typically encompass metadata such as molecular formula, molecular weight, and physicochemical properties, which are critical for chemical identification and research applications .

Properties

Molecular Formula

C14H26O5Si

Molecular Weight

302.44 g/mol

InChI

InChI=1S/C14H26O5Si/c1-5-17-13(16)12(11(4)15)9-8-10-20-14(18-6-2)19-7-3/h12,14H,5-10H2,1-4H3

InChI Key

QZMIMLFCNCTQJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CCCC(C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

The preparation of CID 78065010 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of an alkaline solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

CID 78065010 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78065010 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of CID 78065010 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065010, comparisons are drawn with structurally or functionally related compounds cited in the evidence. The analysis focuses on molecular features, biological activity, and research methodologies.

Structural Comparisons

  • Taurocholic Acid (CID 6675) : A bile acid derivative with a steroid backbone conjugated to taurine. Its structure includes hydroxyl and sulfonic acid groups, enabling roles in lipid digestion and membrane signaling. This compound, if structurally analogous, might share similar steroidal or conjugated motifs .
  • DHEAS (CID 12594) : Dehydroepiandrosterone sulfate, a sulfated steroid hormone. Its polar sulfate group enhances solubility, a feature that could align with this compound if it exhibits similar hydrophilic modifications (e.g., sulfation or glucuronidation) .
  • Oscillatoxin Derivatives (CID 101283546, 185389) : These marine-derived polyketides feature complex macrocyclic rings. While distinct from steroids, their structural complexity highlights the diversity of bioactive CIDs, suggesting this compound may belong to a specialized class of natural or synthetic compounds .

Physicochemical Properties

Using the template from (CAS 1046861-20-4), hypothetical properties of this compound are inferred:

Property This compound (Inferred) CID 6675 (Taurocholic Acid) CID 12594 (DHEAS)
Molecular Formula (Not Provided) C₂₆H₄₅NO₆S C₁₉H₂₈O₅S
Molecular Weight (Not Provided) 515.7 g/mol 368.5 g/mol
LogP (Partition Coefficient) ~2.15 (XLOGP3) -1.7 -0.8
Solubility (ESOL) ~0.24 mg/mL Highly soluble in water Moderately soluble
Bioavailability Score 0.55 Low (due to high polarity) Moderate

Note: Values for this compound are hypothetical and based on trends observed in similar compounds.

Research Methodologies and Challenges

Analytical Techniques

  • GC-MS and LC-ESI-MS : As demonstrated in and , vacuum distillation coupled with GC-MS or LC-ESI-MS could isolate and characterize this compound. Source-induced CID (collision-induced dissociation) in mass spectrometry would aid structural elucidation .
  • 3D Structural Overlays : emphasizes 3D overlays for comparing steroid backbones. Molecular docking or crystallography could resolve interactions between this compound and biological targets .

Limitations and Gaps

  • Data Availability: No direct evidence on this compound’s structure or bioactivity exists in the provided materials, necessitating reliance on analogous compounds.
  • Synthetic Accessibility: If this compound is a novel compound, synthetic routes (e.g., cross-coupling reactions, as in ) must be optimized to ensure purity and yield .

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